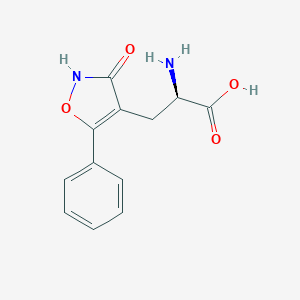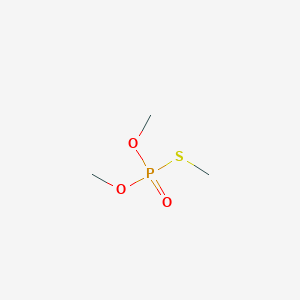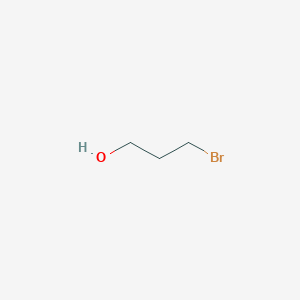
2-氨基-3-(3-羟基-5-苯基异恶唑-4-基)丙酸
描述
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid is a potent agonist at the AMPA receptor subtype of glutamic acid receptors . It is responsible for the majority of fast excitatory synaptic transmission, and its overactivation is potently excitotoxic .
Synthesis Analysis
The synthesis of this compound has been described in various studies . For instance, one study describes the synthesis of an analogue of the AMPA receptor agonist . Another study provides an overview of metal-free synthetic routes to isoxazoles, which are commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid have been explored in several studies . For instance, one study discusses the synthetic and therapeutic expedition of isoxazole and its analogs . Another study discusses the discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid can be found in various resources . For instance, ChemSpider provides information about its molecular formula, average mass, and monoisotopic mass .科学研究应用
1. AMPA 受体激动剂和拮抗剂
2-氨基-3-(3-羟基-5-苯基异恶唑-4-基)丙酸,作为兴奋性氨基酸受体 AMPA 亚型的部分激动剂,表现出重要的药理学意义。将该化合物分解为其 S-(+)- 和 R-(-)- 异构体,发现 S-(+)-APPA 表现出完全的 AMPA 受体激动剂作用,而 R-(-)-APPA 则充当 AMPA 受体拮抗剂。这种差异突出了该化合物通过 AMPA 受体调节兴奋性神经传递的双重潜力 (Ebert 等人,1994)。
2. 合成和结构分析
该化合物及其类似物的有效合成和结构分析一直是研究的重点。例如,该化合物已通过溴甲基化合成,并通过平衡控制进行优化。这个过程强调了该化合物的化学多功能性和对各种研究应用的适应性 (Begtrup 和 Sløk,1993)。此外,该化合物类似物的结构测定提供了对其与神经受体相互作用的见解,加深了我们对其药理学性质的理解 (Bang-Andersen 等人,1997)。
3. 神经保护潜力
研究还探讨了该化合物类似物的神经保护方面。一项研究开发了源自该化合物的新型兴奋性氨基酸受体拮抗剂,证明了针对神经毒性的神经保护潜力,神经毒性是多种神经退行性疾病中的一个过程 (Krogsgaard-Larsen 等人,1991)。
4. 生物等排体合成和药理学
该化合物的生物等排体类似物的合成也是一个重要的研究领域。这些研究有助于了解结构变化如何影响药理活性,对设计更有效和更具选择性的药物具有重要意义 (Pajouhesh 和 Curry,1998)。
5. 兴奋性氨基酸转运体效应
该化合物及其类似物已被研究其对兴奋性氨基酸转运体 (EAAT) 的影响。研究表明,某些类似物可以选择性地抑制特定 EAAT 亚型的摄取,为神经系统疾病提供了潜在的治疗靶点 (Bräuner-Osborne 等人,2000)。
6. 生物催化和药物代谢中的应用
人们还对该化合物在生物催化和药物代谢研究中的应用感兴趣。例如,其代谢物是使用基于微生物的系统制备的,有助于了解其代谢途径和药代动力学 (Zmijewski 等人,2006)。
未来方向
The future directions for research on 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid could involve further exploration of its synthesis, its potential therapeutic applications, and its mechanism of action. As our understanding of its role in excitatory synaptic transmission grows, so too will the potential for its use in treating conditions related to this process .
属性
IUPAC Name |
(2R)-2-amino-3-(3-oxo-5-phenyl-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(12(16)17)6-8-10(18-14-11(8)15)7-4-2-1-3-5-7/h1-5,9H,6,13H2,(H,14,15)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLPVAAGYNKBT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NO2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NO2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934986 | |
| Record name | 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid | |
CAS RN |
154420-28-7 | |
| Record name | 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154420287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)




![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)




![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
